

Spectroscopic Characterization of Morpholine-4-carboximidamide: A Technical Guide

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Compound of Interest

Compound Name: *Morpholine-4-carboximidamide*

Cat. No.: *B106666*

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **Morpholine-4-carboximidamide**, a molecule of significant interest in medicinal chemistry and drug development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering in-depth interpretation and practical insights for researchers and scientists. The guide is structured to provide not just raw data, but a foundational understanding of how the molecular structure of **Morpholine-4-carboximidamide** dictates its spectroscopic signature. Detailed experimental protocols for acquiring these spectra are also provided, ensuring both theoretical knowledge and practical applicability.

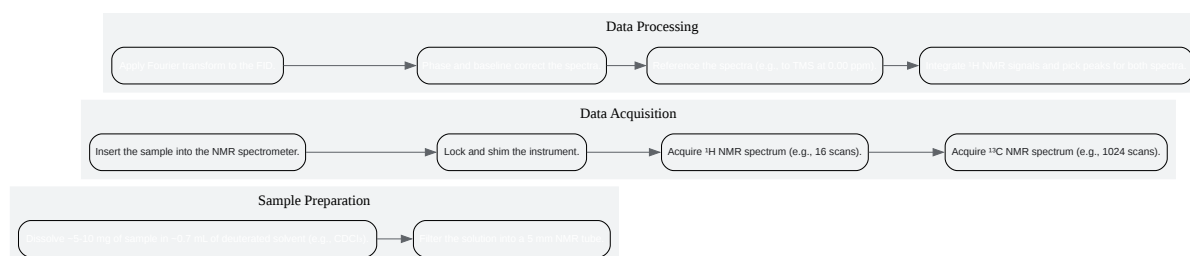
Introduction: The Significance of Morpholine-4-carboximidamide

Morpholine-4-carboximidamide, a derivative of morpholine and a guanidine-containing compound, represents a key pharmacophore in numerous biologically active molecules. The morpholine moiety is a privileged scaffold in drug discovery, known to improve pharmacokinetic properties such as solubility and metabolic stability. The carboximidamide (guanidine) group, on the other hand, is a versatile functional group capable of forming strong hydrogen bonds and participating in various biological interactions. The combination of these two structural features makes **Morpholine-4-carboximidamide** and its analogues compelling targets for the development of novel therapeutics.

A thorough understanding of the spectroscopic characteristics of this core structure is paramount for its unambiguous identification, purity assessment, and for studying its interactions with biological targets. This guide aims to be an essential resource for any researcher working with this important class of compounds.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of atoms in **Morpholine-4-carboximidamide** gives rise to a distinct set of spectroscopic features. The morpholine ring typically adopts a chair conformation, and the carboximidamide group presents a planar arrangement of nitrogen atoms around a central carbon.



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Figure 2. A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups within a molecule. While a specific experimental spectrum for **Morpholine-4-carboximidamide** is not readily available

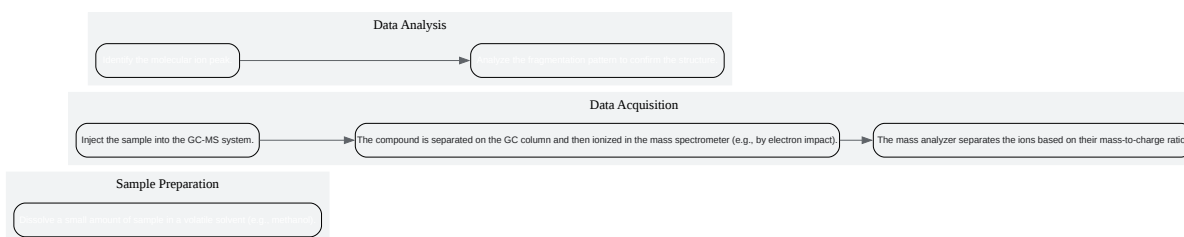
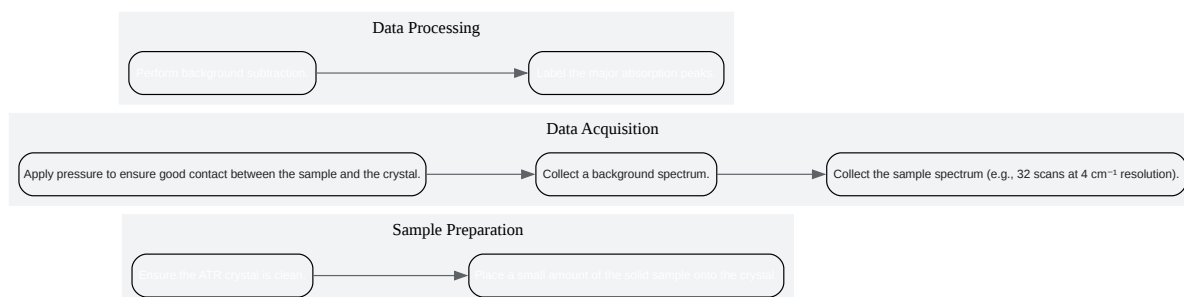
in the public domain, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (NH and NH ₂)
3000-2850	Medium	C-H stretching (aliphatic)
~1650	Strong	C=N stretching (carboximidamide)
~1600	Medium	N-H bending
~1115	Strong	C-O-C stretching (asymmetric)

Table 3: Predicted IR Absorption Bands for **Morpholine-4-carboximidamide**.

The most prominent features are expected to be the strong, broad N-H stretching bands and the strong C=N stretching vibration of the guanidine group. The C-O-C stretch of the morpholine ether linkage is also a characteristic and strong absorption.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)



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Figure 4. General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint of **Morpholine-4-carboximidamide**. The ^1H and ^{13}C NMR spectra confirm the connectivity and chemical environments of the atoms within the molecule. While experimental IR and MS data are not widely available, the predicted spectra and fragmentation patterns offer valuable guidance for the characterization of this compound. The provided experimental protocols serve as a practical resource for researchers to acquire high-quality spectroscopic data for **Morpholine-4-carboximidamide** and related analogues. This comprehensive guide is intended to facilitate and accelerate research and development in the many fields where this important molecular scaffold is utilized.

References

- Note: Due to the lack of a centralized, publicly available database with all experimental spectra for **Morpholine-4-carboximidamide**, this guide has synthesized information from various sources and predictive knowledge. For specific experimental data, researchers are encouraged to consult chemical suppliers' documentation or the primary literature where the synthesis of this compound is described.
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